molecular formula C14H13N5OS B5850047 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide

2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide

Cat. No. B5850047
M. Wt: 299.35 g/mol
InChI Key: XPLGCCQRSKQBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide, also known as AR-C118925, is a chemical compound used in scientific research. It belongs to the class of tetrazole-based compounds, which have shown potential in drug discovery due to their diverse biological activities. AR-C118925 has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Scientific Research Applications

2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide has been studied for its potential applications in various fields, including cancer research, inflammation, and cardiovascular diseases. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal models, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide has been shown to reduce inflammation and improve cardiovascular function.

Mechanism of Action

2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide is a selective antagonist of the P2Y2 receptor, which is a member of the purinergic receptor family. The P2Y2 receptor is involved in various physiological processes, including cell proliferation, migration, and differentiation. 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide inhibits the activation of the P2Y2 receptor by blocking the binding of extracellular nucleotides, which are the natural ligands of the receptor.
Biochemical and Physiological Effects
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces apoptosis by activating the caspase pathway. In animal models, it reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It also improves cardiovascular function by reducing oxidative stress and increasing nitric oxide production.

Advantages and Limitations for Lab Experiments

2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide has several advantages for lab experiments. It is a selective antagonist of the P2Y2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. It has also been shown to have low toxicity in animal models, which makes it a safe compound to use in experiments. However, its limited solubility in water and other solvents may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide. One potential application is in cancer therapy, where it could be used as a chemotherapeutic agent. Further studies are needed to determine its efficacy in vivo and its potential side effects. Another potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, the role of the P2Y2 receptor in various physiological processes is still not fully understood, and further studies are needed to elucidate its functions and potential therapeutic applications.
Conclusion
In conclusion, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide is a chemical compound with potential applications in various fields, including cancer research, inflammation, and cardiovascular diseases. Its selective antagonism of the P2Y2 receptor makes it a useful tool for studying the role of this receptor in various physiological processes. Further studies are needed to determine its efficacy in vivo and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide involves the reaction of 2-naphthylacetic acid with thionyl chloride to form 2-naphthylacetyl chloride. The resulting compound is then reacted with sodium azide and copper(I) chloride to form 2-naphthylacetyl azide. Finally, the azide group is reduced with sodium borohydride in the presence of methyl iodide to produce 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide.

properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-19-14(16-17-18-19)21-9-13(20)15-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLGCCQRSKQBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide

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